molecular formula C13H12ClNO3 B2433578 2-(4-chloro-2-methyl-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1803604-32-1

2-(4-chloro-2-methyl-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B2433578
CAS RN: 1803604-32-1
M. Wt: 265.69
InChI Key: GVTQLRHQNFFQKA-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methyl-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione, commonly known as CCMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCMI is a derivative of thalidomide, which is a well-known drug used for the treatment of various conditions such as leprosy, multiple myeloma, and certain inflammatory diseases.

Scientific Research Applications

Reactions and Intermediate Formation

The compound has been involved in addition and cycloaddition reactions of electrophilic vinyl nitroso compounds. For instance, 1-Chlorobutane-2,3-dione 2-oxime, a related compound, reacts with sodium carbonate, forming oxazines stereoselectively in the presence of olefins. This reaction is believed to involve an intermediate similar to the compound of interest. These intermediates act as electrophiles towards indole and other compounds, leading to various alkylation products (Gilchrist & Roberts, 1983).

Complex Formation with Metal Ions

Research has shown that complexes of Sr(II), Cr(II), and Al(III) with ligands including derivatives of the compound can be formed. These complexes have been investigated using pH metric techniques in dioxane-water mixtures, indicating potential applications in coordination chemistry (Tekade et al., 2018).

Ultrasonic and Molecular Interaction Studies

Ultrasonic studies have been conducted on N-Phthaloyl compounds, including derivatives of the compound, in various solvents. These studies focus on molecular interactions and could provide insights into drug transmission and absorption (Tekade et al., 2019).

Structural and Vibrational Analysis

In-depth analysis of the structural and vibrational aspects of related compounds, such as 2-chloro-1H-isoindole-1,3(2H)-dione, has been conducted using spectroscopic methods. These studies offer insights into the fundamental properties of these compounds, potentially aiding in the development of new materials or pharmaceuticals (Arjunan et al., 2009).

Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives, such as N-(Arylaminomethyl)-phthalimides. These derivatives are synthesized using N-hydroxymethylphthalimide and aryl-amines, and their crystallographic analyses have been conducted to understand their molecular structure (Sena et al., 2007).

properties

IUPAC Name

2-(4-chloro-2-methyl-3-oxobutan-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-13(2,10(16)7-14)15-11(17)8-5-3-4-6-9(8)12(15)18/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTQLRHQNFFQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)CCl)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methyl-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione

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